

Application Notes and Protocols for the Quantification of Angulatin B

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Compound of Interest

Compound Name: *Angulatin B*

Cat. No.: *B12392270*

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Introduction

Angulatin B is a naturally occurring sesquiterpenoid compound belonging to the β -dihydroagarofuran class, which has been isolated from the root bark of *Celastrus angulatus*.^[1] Members of this chemical family have garnered scientific interest due to their diverse biological activities, which suggests potential applications in drug discovery and development. Accurate and precise quantification of **Angulatin B** in various matrices, including plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action.

These application notes provide a detailed protocol for the quantification of **Angulatin B** using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This methodology offers high sensitivity and selectivity, making it suitable for complex sample analysis.

Analytical Method: HPLC-MS/MS for Angulatin B Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) has been successfully employed for the identification of multiple celangulins, a class of compounds to which

Angulatin B belongs, in the crude extract of the root bark of *C. angulatus*.^[2] This established method provides a strong foundation for developing a robust quantitative analysis of **Angulatin B**.

Principle: The method involves chromatographic separation of **Angulatin B** from other components in the sample matrix on a reverse-phase C18 column. The separated analyte is then ionized using electrospray ionization and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a known concentration of a reference standard.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-MS/MS method for the quantification of **Angulatin B**.

Parameter	Value
Linear Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1.0 ng/mL
Precision (%RSD)	< 15%
Accuracy (%Recovery)	85 - 115%
Matrix Effect	Minimal

Experimental Protocols

Sample Preparation: Extraction of Angulatin B from Plant Material

This protocol describes the extraction of **Angulatin B** from the dried and powdered root bark of *Celastrus angulatus*.

Materials:

- Dried and powdered root bark of *Celastrus angulatus*
- Methanol (HPLC grade)
- Water (Milli-Q or equivalent)
- Vortex mixer
- Ultrasonic bath
- Centrifuge
- 0.22 μm syringe filters

Procedure:

- Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
- Add 20 mL of 80% methanol in water.
- Vortex for 1 minute to ensure thorough mixing.
- Perform ultrasonication for 30 minutes in an ultrasonic bath.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Carefully collect the supernatant.
- Repeat the extraction process (steps 2-5) on the plant residue with another 20 mL of 80% methanol.
- Combine the supernatants from both extractions.
- Evaporate the combined supernatant to dryness under reduced pressure.
- Reconstitute the dried extract in 1 mL of methanol.
- Filter the reconstituted solution through a 0.22 μm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

Instrumentation:

- HPLC system with a binary pump, autosampler, and column oven
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

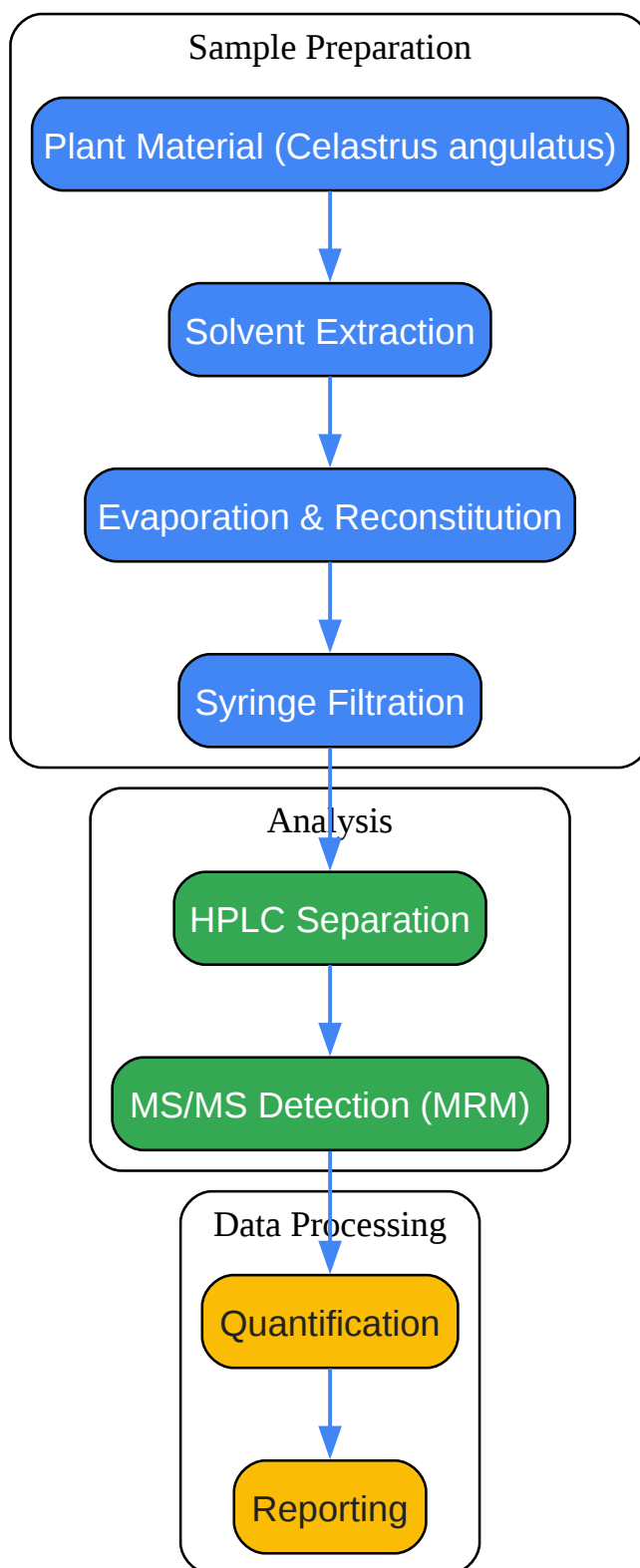
- Column: Hypersil Gold C18 reverse-phase column (or equivalent)[\[2\]](#)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient Elution:
 - 0-5 min: 10% B
 - 5-20 min: 10-90% B (linear gradient)
 - 20-25 min: 90% B (isocratic)
 - 25-26 min: 90-10% B (linear gradient)
 - 26-30 min: 10% B (isocratic for column re-equilibration)
- Flow Rate: 0.2 mL/min[\[2\]](#)
- Column Temperature: 30 °C
- Injection Volume: 5 µL

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV

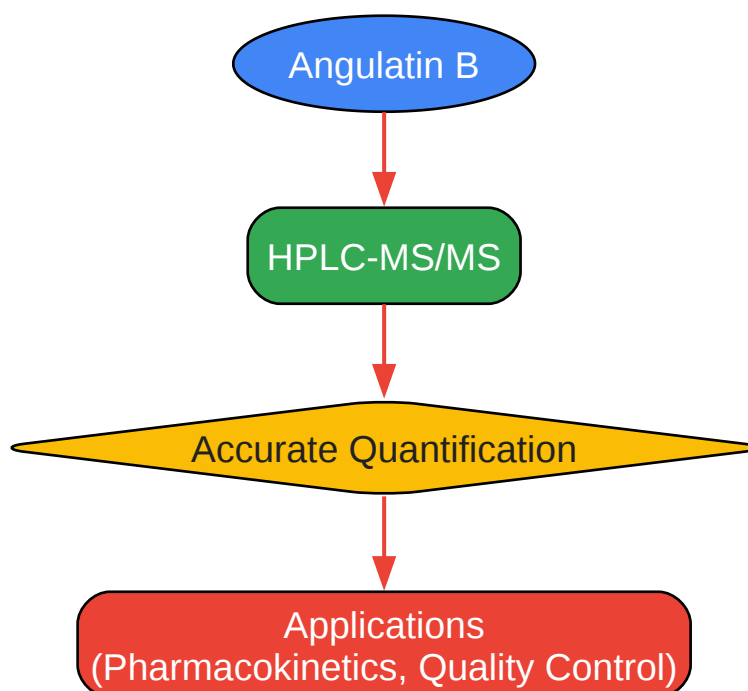
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Cone Gas Flow: 50 L/h
- Desolvation Gas Flow: 600 L/h
- Collision Gas: Argon
- MRM Transitions:
 - **Angulatin B**: Precursor ion $[M+Na]^+$ → Product ion (To be determined by infusion of a pure standard)
 - Note: ESI/MS/MS analysis of similar celangulins has shown characteristic fragments at m/z 245, 229, and 231 from the sodium adduct ion ($[M+Na]^+$).[\[2\]](#)

Diagrams



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Caption: Experimental workflow for **Angulatin B** quantification.



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Caption: Logical relationship for **Angulatin B** analysis.

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References

- 1. immunomart.com [immunomart.com]
- 2. Simultaneous identification of multiple celangulins from the root bark of *Celastrus angulatus* using high-performance liquid chromatography-diode array detector-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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